molecular formula C12H22F6N6OP2 B558601 Boc-cit-onp CAS No. 56612-88-5

Boc-cit-onp

Cat. No. B558601
CAS RN: 56612-88-5
M. Wt: 442.28 g/mol
InChI Key: MGEVGECQZUIPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Cit-ONp is a chemical compound with the molecular formula C₁₇H₂₄N₄O₇ and a molecular weight of 396.4 . It is also known by several synonyms such as Boc-Orn (carbamoyl)-ONp , BOC-CITRULLINE-ONP, BOC-L-CITRULLINE 4-NITROPHENYL ESTER, BOC-ORN(CARBAMOYL)-ONP, BOC-ORN(CARBAMYL)-ONP, and others .


Synthesis Analysis

The synthesis of Boc-Cit-ONp involves a multi-step reaction . The first step involves further educts: Boc-Val-OH, Boc-Phe-OH, Boc-D-Tyr (Et)-OH, p-nitrophenyl β- (benzylthio)-β,β-pentamethylenepropionate; using a solid phase method . The second step involves the use of sodium and potassium ferricyanide in liquid ammonia under reflux, followed by water at pH=7 for 20 minutes .


Molecular Structure Analysis

Boc-Cit-ONp can be formally regarded as the acid anhydride derived from a tert-butoxycarbonyl (Boc) group .


Chemical Reactions Analysis

Boc-Cit-ONp is involved in the BOC protection of amines, a process that is reported to be highly efficient and eco-friendly . This process is chemoselective, with excellent yields and easy product isolation .


Physical And Chemical Properties Analysis

Boc-Cit-ONp has a molecular weight of 396.4 and is typically stored at temperatures below -15°C .

Scientific Research Applications

Chemistry

“Boc-cit-onp” is used in the field of chemistry, specifically in the protection of amines .

Application

It is used for the BOC protection of amines, a process that is important in synthetic applications . The nitrogen-containing carbamate or BOC amine compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

Method of Application

The BOC protection of amines is carried out in catalyst and solvent-free media under mild reaction conditions . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Results

This methodology is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation .

Nanomedicine

“Boc-cit-onp” is also used in the field of nanomedicine .

Application

It is used in the preparation of Periodic Mesoporous Organosilica Nanoparticles (PMONPs) for CO2 release as a contrast agent for High Intensity Focused Ultrasounds (HIFU) .

Method of Application

Molecules possessing a BOC group were used for the preparation of nanoparticles . The BOC group was stable and was cleaved at pH 1 in boiling water .

Future Directions

Boc-Cit-ONp is offered for research purposes . It’s important to note that products and services can only be used to support research purposes and not for clinical use .

properties

IUPAC Name

(4-nitrophenyl) (2S)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O7/c1-17(2,3)28-16(24)20-13(5-4-10-19-15(18)23)14(22)27-12-8-6-11(7-9-12)21(25)26/h6-9,13H,4-5,10H2,1-3H3,(H,20,24)(H3,18,19,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMYKHSVTAQXLJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-cit-onp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Manning, M Kruszynski, K Bankowski… - Journal of medicinal …, 1989 - ACS Publications
We describe the synthesis and some pharmacological properties of 16 new in vivo antagonists of oxytocin. These are based on modifications of three peptides: A, B, and C. A is our …
Number of citations: 126 pubs.acs.org
JF Callahan, D Ashton-Shue, HG Bryan… - Journal of medicinal …, 1989 - ACS Publications
We report the synthesisand biological activity of a series of analogues of thevasopressin antagonists [Pmp^ D-Tyr (Et) 2, Val4] arginine-vasopressin (1) and [Pmp1, D-Tyr (Et) 2, Val4, …
Number of citations: 58 pubs.acs.org
K Eisele - 1975 - degruyter.com
… Man rührt 15 min und gibt dann 3.96 g (10 mmol) JVa-Boc-Cit-ONp (s. IIIC2) in 30 ml Dimethylformamid hinzu. Die Lösung wird unter Lichtausschluß und Zugabe von 1.35 g (10 mmol) 1…
Number of citations: 6 www.degruyter.com

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